Stereochemical Differentiation: Chiral α-Propyl Linker vs. Achiral Regioisomer N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide possesses a stereogenic center at the α-carbon of the propyl linker (C* adjacent to the benzimidazole C2), supplied as a racemic mixture . In contrast, the closest regioisomer, N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide, features a linear propyl chain connecting the benzimidazole C2 to the amide nitrogen, generating an achiral molecule with no stereogenic centers . This structural difference necessarily produces distinct three-dimensional pharmacophore geometries and, upon enantiomeric resolution, could yield differential target engagement.
| Evidence Dimension | Stereochemical complexity (chiral center count and topology) |
|---|---|
| Target Compound Data | 1 chiral center (racemic mixture); α-branched propyl linker |
| Comparator Or Baseline | N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide: 0 chiral centers; linear propyl linker |
| Quantified Difference | Qualitative structural difference; no quantitative enantiomer activity data available in public domain |
| Conditions | Structural comparison based on InChI Key analysis (Target: FMRALKUOOFQFGS-UHFFFAOYSA-N; Comparator: ZEXRTZITXDQTFM-UHFFFAOYSA-N) |
Why This Matters
For laboratories conducting enantioselective screening or chiral separation studies, the racemic α-branched scaffold provides a distinct chemical starting point that cannot be replicated by the achiral regioisomer.
